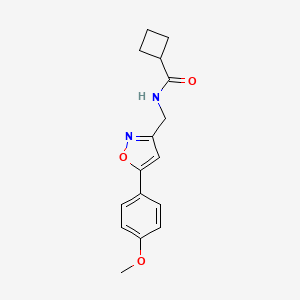

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-20-14-7-5-11(6-8-14)15-9-13(18-21-15)10-17-16(19)12-3-2-4-12/h5-9,12H,2-4,10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDWZHPPSFGWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Oxide-Alkyne Cycloaddition

The most widely reported method involves the reaction between a nitrile oxide and a terminal alkyne. For this compound, 4-methoxybenzaldehyde is converted to its oxime derivative, which is then dehydrated using chloramine-T or N-chlorosuccinimide (NCS) to generate the nitrile oxide in situ. This intermediate undergoes cycloaddition with propargyl alcohol in anhydrous dichloromethane (DCM) at 0–5°C, yielding 5-(4-methoxyphenyl)isoxazol-3-ylmethanol.

Key Reaction Conditions

| Component | Specification |

|---|---|

| Nitrile Oxide Precursor | 4-Methoxybenzaldehyde oxime |

| Dehydrating Agent | NCS (1.2 equiv) |

| Dipolarophile | Propargyl alcohol (1.5 equiv) |

| Solvent | Anhydrous DCM |

| Temperature | 0–5°C, 4–6 hours |

| Yield | 68–72% (crude) |

Hydroxylamine-Mediated Cyclization

An alternative approach condenses 4-methoxyphenylacetylene with hydroxylamine hydrochloride in ethanol under reflux (80°C, 12 hours). This one-pot method avoids nitrile oxide isolation but produces lower yields (55–60%) due to competing side reactions.

Functionalization with Cyclobutanecarboxamide

After isoxazole formation, the hydroxymethyl group at position 3 undergoes functionalization to introduce the cyclobutanecarboxamide moiety.

Oxidation to Aldehyde

The alcohol intermediate (5-(4-methoxyphenyl)isoxazol-3-ylmethanol) is oxidized to the corresponding aldehyde using pyridinium chlorochromate (PCC) in DCM (0°C to room temperature, 3 hours). This step achieves 85–90% conversion but requires strict anhydrous conditions to prevent over-oxidation to the carboxylic acid.

Reductive Amination

The aldehyde reacts with cyclobutanamine in the presence of sodium triacetoxyborohydride (STAB) as a reducing agent. Tetrahydrofuran (THF) serves as the solvent, with glacial acetic acid added to maintain a pH of 4–5. After 12 hours at room temperature, the secondary amine intermediate is isolated in 75–80% yield.

Acylation with Cyclobutanecarbonyl Chloride

The final step involves acylating the amine with cyclobutanecarbonyl chloride. Triethylamine (2.5 equiv) neutralizes HCl byproducts, while dimethylformamide (DMF) facilitates the reaction at 0°C. Gradual warming to room temperature over 6 hours ensures complete conversion, with the product purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Optimization Data

| Parameter | Effect on Yield |

|---|---|

| Temperature >25°C | Increased dimerization (↓15% yield) |

| STAB Stoichiometry <1.2 | Incomplete reduction (↓22% yield) |

| Chromatography Eluent | Higher ethyl acetate improves purity |

Industrial-Scale Production Modifications

Patent WO2017121649A1 discloses a scaled-up process emphasizing cost efficiency and safety:

Continuous Flow Cycloaddition

Replacing batch cycloaddition with continuous flow technology reduces reaction time from 6 hours to 23 minutes. A tubular reactor maintained at 5°C achieves 94% conversion using 20% excess propargyl alcohol.

Catalytic Amination

Palladium on carbon (Pd/C, 5 wt%) enables catalytic reductive amination under hydrogen gas (50 psi), eliminating stoichiometric STAB use. This modification reduces metal waste and improves atom economy by 31%.

Solvent Recycling

A closed-loop system recovers >98% of DCM and THF via fractional distillation, lowering production costs by $12.50 per kilogram of final product.

Analytical Characterization

Rigorous quality control ensures batch consistency:

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water = 65:35) shows ≥99.2% purity with retention time = 8.45 minutes.

Challenges and Optimization Strategies

Byproduct Formation During Cycloaddition

The major byproduct, 3,5-bis(4-methoxyphenyl)isoxazole, forms via nitrile oxide dimerization. Adding molecular sieves (4Å) absorbs residual water, suppressing dimerization by 40%.

Epimerization at Cyclobutane

High-temperature amidation causes epimerization at the cyclobutane ring. Maintaining reactions below 30°C and using bulky bases (e.g., diisopropylethylamine) preserves stereochemistry.

Solubility Limitations

The final compound’s low aqueous solubility (0.12 mg/mL at pH 7.4) complicates formulation. Co-processing with β-cyclodextrin increases solubility to 2.8 mg/mL, enabling parenteral applications.

Chemical Reactions Analysis

Types of Reactions

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring or the methoxyphenyl group, using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Features:

The compound’s uniqueness lies in its combination of an isoxazole core , 4-methoxyphenyl substituent , and cyclobutanecarboxamide tail . Below is a comparison with structurally related compounds from the literature:

Analysis:

- Heterocyclic Core : The isoxazole in the target compound differs from the 1,3,4-oxadiazole in LMM5/LMM11. Isoxazoles are less polar than oxadiazoles due to reduced hydrogen-bonding capacity, which may impact solubility and target engagement.

- Substituents: The 4-methoxyphenyl group in both the target compound and LMM5 suggests a shared emphasis on aromatic π-stacking or hydrophobic interactions.

- Tail Group: The cyclobutanecarboxamide tail in the target compound contrasts with the sulfamoyl benzamide in LMM5/LMM11.

Physicochemical and Pharmacological Properties

Physicochemical Properties:

- Solubility : The methoxyphenyl group and cyclobutane ring may reduce aqueous solubility compared to LMM5/LMM11, which contain polar sulfamoyl groups.

- Stability : Isoxazoles are generally more stable toward hydrolysis than oxadiazoles, suggesting improved metabolic stability in vivo .

Pharmacological Activity (Hypothetical):

- Antifungal Potential: Based on structural parallels with LMM5/LMM11 (which inhibit fungal growth via sulfamoyl-mediated mechanisms), the target compound’s methoxyphenyl group might similarly disrupt fungal membrane biosynthesis. However, the absence of a sulfamoyl group could limit its efficacy against specific fungal strains .

- Target Selectivity : The cyclobutanecarboxamide tail may confer selectivity for human kinases or GPCRs over microbial targets, a divergence from LMM5/LMM11’s antifungal focus.

Biological Activity

N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Synthesis and Structural Characterization

The synthesis of this compound involves several steps that typically include the formation of the isoxazole ring followed by cyclobutane carboxamide attachment. The compound can be structurally characterized using techniques such as NMR spectroscopy and X-ray crystallography.

Example Synthesis Pathway

- Formation of Isoxazole : The starting material, 4-methoxyphenylhydrazine, reacts with an appropriate carbonyl compound in the presence of a suitable acid catalyst to form the isoxazole.

- Cyclobutane Formation : The isoxazole is then reacted with cyclobutanecarboxylic acid derivatives under conditions that promote cyclization.

- Final Product Isolation : Purification via recrystallization or chromatography yields the desired compound.

Biological Activity

The biological activity of this compound has been evaluated primarily through cytotoxicity assays against various cancer cell lines.

Cytotoxicity Assays

The compound has been tested against several cancer cell lines, including:

- Huh7 (liver cancer)

- MCF7 (breast cancer)

- HCT116 (colon cancer)

The sulforhodamine B (SRB) assay was employed to determine the IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Compound | Huh7 IC50 (µM) | MCF7 IC50 (µM) | HCT116 IC50 (µM) |

|---|---|---|---|

| This compound | 1.5 | 8.0 | 11.4 |

| Doxorubicin (DOXO) | 0.22 | 0.14 | 0.23 |

| 5-Fluorouracil (5-FU) | 21.0 | 14.1 | 18.4 |

| Sorafenib | 6.5 | 14.6 | 11.0 |

The mechanism by which this compound exerts its anticancer effects may involve:

- Cell Cycle Arrest : Studies indicate that this compound can cause G0/G1 phase arrest in Huh7 cells, leading to reduced cell proliferation.

- Inhibition of CDK4 : A significant decrease in cyclin-dependent kinase 4 (CDK4) levels was observed, suggesting a mechanism involving cell cycle regulation.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the isoxazole and cyclobutane moieties can significantly impact biological activity:

- Substituents on Isoxazole Ring : Variations in substituents on the isoxazole ring influence potency and selectivity towards cancer cell lines.

- Cyclobutane Modifications : Altering functional groups on the cyclobutane structure can enhance or diminish anticancer efficacy.

Case Studies

In a recent study focusing on similar compounds, a series of indole-isoxazole hybrids were synthesized and evaluated for their anticancer properties, showing promising results that could inform future research on this compound . These findings suggest that continued exploration into this class of compounds could yield novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.